molecular formula C9H7ClO2 B1180886 N,N-Bis(2-chloroethyl)-2-furanacrylamide

N,N-Bis(2-chloroethyl)-2-furanacrylamide

Cat. No.: B1180886
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis(2-chloroethyl)-2-furanacrylamide is a chloroethyl-substituted acrylamide derivative characterized by a furan ring and two 2-chloroethyl groups attached to the nitrogen atom of the acrylamide backbone. Its molecular structure combines reactive alkylating moieties (bis(2-chloroethyl)) with a heteroaromatic furan system, conferring unique physicochemical and biological properties.

Synthesis and Applications: The compound is synthesized via copolymerization with divinylbenzene (DVB) and other co-monomers to create porous organic polymers (POPs). These polymers exhibit mesoporous structures (H1 hysteresis loops, cylindrical pores) and serve as supports for rhodium(I) diphenylphosphine catalysts in industrial processes . The integration of this compound into polymer matrices enhances catalyst stability and recyclability, making it valuable in heterogeneous catalysis .

Properties

Molecular Formula

C9H7ClO2

Synonyms

N,N-Bis(2-chloroethyl)-2-furanacrylamide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Bis(2-chloroethyl) Derivatives

Compound Name Key Functional Groups Structural Features
N,N-Bis(2-chloroethyl)-2-furanacrylamide Acrylamide, bis(2-chloroethyl), furan Reactive alkylating groups; heteroaromatic ring
Aldophosphamide (Cyclophosphamide metabolite) Phosphorodiamidate, bis(2-chloroethyl) Uncharged, unstable intermediate
Carboxyphosphamide Carboxyethyl, phosphorodiamidate Charged, stable metabolite
HN1 (Bis(2-chloroethyl)ethylamine) Ethylamine, bis(2-chloroethyl) Nitrogen mustard, alkylating agent
Chloronaphazine Naphthylamine, bis(2-chloroethyl) Carcinogenic aromatic system

Reactivity and Stability

  • This compound : Exhibits moderate stability in polymer matrices, enabling catalytic applications. The furan ring may participate in π-π interactions, enhancing support-catalyst binding .
  • Aldophosphamide: Highly reactive and unstable, undergoes rapid oxidation to carboxyphosphamide via aldehyde oxidase.
  • HN1 : A nitrogen mustard with high reactivity due to the tertiary amine group, enabling rapid alkylation of DNA and proteins. Used historically as a chemical warfare agent .
  • Chloronaphazine: The naphthylamine group stabilizes the molecule, but its bis(2-chloroethyl) groups confer carcinogenicity via DNA crosslinking .

Toxicity Profiles

  • Aldophosphamide: Extremely toxic, inhibiting human epidermoid carcinoma and L1210 leukemia cells (IC₅₀ < 1 μM). Toxicity is mitigated by conversion to carboxyphosphamide .
  • HN1: Causes severe blistering, immunosuppression, and DNA damage. Classified as a Schedule 1 chemical weapon under the Chemical Weapons Convention .
  • Chloronaphazine: Recognized as a human carcinogen, linked to bladder cancer via metabolic activation .

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